molecular formula C12HBr9O B041045 Nonabromodiphenyl ether CAS No. 63387-28-0

Nonabromodiphenyl ether

Cat. No. B041045
CAS RN: 63387-28-0
M. Wt: 880.3 g/mol
InChI Key: CYRHBNRLQMLULE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methods for the synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether have been developed to facilitate their availability as authentic standards for analytical, toxicological, and stability studies. Two primary synthesis methods include perbromination of phenoxyanilines and reductive debromination of BDE-209 by sodium borohydride, followed by chromatographic separation of the nonaBDE isomers formed. An additional nonabrominated compound, 4'-chloro-2,2',3,3',4,5,5',6,6'-nonabromodiphenyl ether (Cl-BDE-208), was synthesized for use as an internal standard in the analysis of highly brominated diphenyl ethers (Christiansson et al., 2006).

Molecular Structure Analysis

The molecular structures of nonaBDEs have been characterized through various techniques including ^1H NMR, ^13C NMR, electron ionization mass spectra, and X-ray crystallography. These methodologies provide detailed insights into the molecular configurations, bonding, and spatial arrangements of atoms within the nonaBDE molecules, essential for understanding their chemical behavior and interaction with biological systems.

Chemical Reactions and Properties

Nonabromodiphenyl ethers undergo photodegradation and oxidative degradation under environmental conditions. Studies have shown that BDE-209 can be degraded through solar irradiation and reactions with potassium permanganate, leading to the formation of lower-brominated diphenyl ethers and oxidative products. The degradation pathways primarily involve cleavage of the ether bond and direct oxidation on the benzene ring, highlighting the reactivity and potential transformation of nonaBDEs in the environment (Bezares-Cruz et al., 2004); (Shi et al., 2015).

Scientific Research Applications

  • Analytical and Toxicological Studies : Nonabromodiphenyl ethers (NonaBDEs) are used as standards in analytical, toxicological, stability studies, and for researching physical-chemical properties (Christiansson et al., 2006).

  • Neurobehavioral Research : Research has shown that neonatal exposure to higher brominated diphenyl ethers, including nonabromodiphenyl ether, impairs spontaneous behavior and learning and memory functions in adult mice (Viberg et al., 2006).

  • Environmental Safety Studies : Studies on the reductive debromination of decabromodiphenyl ether under anaerobic conditions suggest that it can form nonabromodiphenyl ether congeners, potentially enhancing environmental safety (Gerecke et al., 2005).

  • Chemical Persistence Research : The susceptibility of environmental pollutants, including nonabromodiphenyl ether, to reductive conditions has been studied to determine their chemical persistence (Granelli et al., 2011).

  • Photolytic Debromination Studies : Research on the photolytic debromination of decabromodiphenyl ether (BDE 209) has shown the formation of lower brominated diphenyl ethers, including nona- to tetraBDEs, in various matrices (Söderstrom et al., 2004).

  • Endocrine and Reproductive Health Research : Decabromodiphenyl ether exposure has been linked to potential reproductive health hazards, such as changes in seminal vesicle weight in males and the activity of P450c17 in females, which can be related to nonabromodiphenyl ether research (van der Ven et al., 2008).

  • Solar Degradation Research : Studies on the solar degradation of decabromodiphenyl ether (BDE209) are important in understanding the environmental fate of PBDEs, including nonabromodiphenyl ether (Bezares-Cruz et al., 2004).

  • Textile Industry Emissions : Research focuses on reducing decabromodiphenyl ether emissions from the textile industry, which is relevant for nonabromodiphenyl ether as well (Derden & Huybrechts, 2013).

  • Occupational Exposure Studies : Nonabromodiphenyl ether is studied in the context of occupational exposure to decabromodiphenyl ether in various industries (Thuresson et al., 2005).

  • Metabolic Research : Higher brominated diphenyl ethers can be metabolically transformed into hydroxylated diphenyl ethers (OH-PBDEs) in humans, which is significant for understanding the metabolism and effects of nonabromodiphenyl ether (Yu et al., 2010).

Safety And Hazards

Nonabromodiphenyl ether is not classifiable as to human carcinogenicity due to the lack of human data and animal data . It is a hazard identification and dose-response assessment data which provides support for EPA risk management decisions .

Future Directions

Australia has initiated a consultation on its proposal to ban several POP chemicals including Nonabromodiphenyl ether. If approved, these will be implemented in phases from July 2024 .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRHBNRLQMLULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881107
Record name 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

880.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonabromodiphenyl ether

CAS RN

63387-28-0, 63936-56-1
Record name 2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063387280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonabromodiphenyl ether (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063936561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentabromo(tetrabromophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',3,3',4,4',5,5',6-NONABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O56GK0P1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
417
Citations
A Christiansson, D Teclechiel, J Eriksson, Å Bergman… - Chemosphere, 2006 - Elsevier
… The crude product of 2-acetamido-nonabromodiphenyl ether … -nonabromodiphenyl ether 7 in 90% yield (1.6 g, 1.8 mmol). … -diazonium tetrafluoroborate-nonabromodiphenyl ether 10 in a …
Number of citations: 29 www.sciencedirect.com
H Viberg, N Johansson, A Fredriksson… - Toxicological …, 2006 - academic.oup.com
Polybrominated diphenyl ethers (PBDEs), used as flame retardants, have been shown to be increasing in the environment and in human mother's milk. We have earlier reported that …
Number of citations: 238 academic.oup.com
AC Gerecke, PC Hartmann, NV Heeb… - … science & technology, 2005 - ACS Publications
… of octa- and nonabromodiphenyl ether congeners under anaerobic … Formation of two nonabromodiphenyl ether and six … All three nonabromodiphenyl ether congeners (BDE-206, …
Number of citations: 473 pubs.acs.org
D Teclechiel - 2008 - diva-portal.org
… 6,6'-nonabromodiphenyl ether (BDE-207) and 2,2',3,3',4,5,5',6,6'-nonabromodiphenyl ether (… ,3,3',4,5,5',6,6'-nonabromodiphenyl ether (Cl-BDE-208), was also synthesized in the present …
Number of citations: 4 www.diva-portal.org
M Kohler, M Zennegg, C Bogdal… - Environmental …, 2008 - ACS Publications
With the recent ban of pentabromodiphenyl ether (technical PentaBDE) and octabromodiphenyl ether (technical OctaBDE) mixtures in the European Union (EU) and in parts of the …
Number of citations: 130 pubs.acs.org
D Teclechiel, A Christiansson… - … science & technology, 2007 - ACS Publications
Polybrominated diphenyl ethers (PBDEs) are additive brominated flame retardants (BFRs), which have become widespread pollutants in abiotic and biotic environments including man. …
Number of citations: 22 pubs.acs.org
Z Yu, K Zheng, G Ren, Y Zheng, S Ma… - … science & technology, 2010 - ACS Publications
… Three OH-PBDEs, including two hydroxylated octabromodiphenyl ethers (OH-octaBDEs, 6-OH-BDE196 and 6-OH-BDE199) and one hydroxylated nonabromodiphenyl ether (OH-…
Number of citations: 72 pubs.acs.org
A Christiansson, J Eriksson, D Teclechiel… - … Science and Pollution …, 2009 - Springer
… 2 Relative retention times versus BDE-77 (3,3′,4,4′-tetrabromodiphenyl ether) for the PBDFs and against Cl-BDE-208 (4-chloro-2,2′,3,3′,4′,5,5′,6,6′-nonabromodiphenyl ether…
Number of citations: 103 link.springer.com
I Hua, N Kang, CT Jafvert… - … and Chemistry: An …, 2003 - Wiley Online Library
… Chromatograms from these experiments show product peaks with retention times corresponding to unresolved nonabromodiphenyl ether (nonaBDPE) and octabromodiphenyl ether (…
Number of citations: 122 setac.onlinelibrary.wiley.com
L Granelli, J Eriksson, M Athanasiadou, Å Bergman - Chemosphere, 2011 - Elsevier
A method was developed to study reductive transformation of highly brominated diphenyl ethers (BDEs). The method development is a part of a broader project where it will be used to …
Number of citations: 25 www.sciencedirect.com

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